molecular formula C22H19N3O2S B2728072 N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105235-79-7

N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2728072
CAS No.: 1105235-79-7
M. Wt: 389.47
InChI Key: XNUNNEXJDLRGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.47. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H19N3O2S
  • Molecular Weight : 389.5 g/mol
  • IUPAC Name : this compound

The compound features a thienopyrimidine core, which is known for diverse biological activities. Its unique structure allows for interaction with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of thienopyrimidine derivatives often involves the inhibition of specific enzymes or receptors. For this compound, potential mechanisms include:

  • Enzyme Inhibition : Compounds in this class may inhibit diacylglycerol acyltransferase (DGAT), which plays a role in lipid metabolism and obesity management .
  • Cytotoxic Activity : The compound has demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231), indicating potential as an anticancer agent .

In Vitro Studies

In vitro studies have shown that derivatives of thienopyrimidine exhibit significant inhibitory effects on cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-23127.6
6-methyl-thieno[2,3-d]pyrimidine derivativeMDA-MB-23129.3

These findings suggest that the compound has a promising profile for further development as an anticancer drug.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the thienopyrimidine core can significantly influence biological activity:

  • Substituent Effects : Electron-withdrawing groups enhance cytotoxicity against MDA-MB-231 cells.
  • Core Modifications : Variations in the thienopyrimidine structure affect binding affinity and selectivity towards target enzymes like DGAT .

Case Studies

  • Anticancer Activity : A series of thienopyrimidine derivatives were synthesized and evaluated for their anticancer properties against various cell lines with promising results. The most potent compounds demonstrated selective cytotoxicity and were further tested for pharmacokinetic profiles in animal models .
  • Diacylglycerol Acyltransferase Inhibition : Specific derivatives showed potent inhibitory activity against DGAT in cellular assays, suggesting their potential utility in managing metabolic disorders such as obesity and type 2 diabetes .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14-8-9-17(10-15(14)2)24-19(26)11-25-13-23-20-18(12-28-21(20)22(25)27)16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUNNEXJDLRGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.